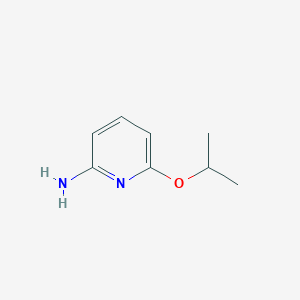

6-Isopropoxypyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKHQVICGBEEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Isopropoxypyridin 2 Amine

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group in 6-isopropoxypyridin-2-amine is a primary site of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

Reactions with Carbonyl Compounds: Schiff Base Formation

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.com This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. youtube.com The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water that is formed. youtube.com

The general reaction for Schiff base formation is as follows:

R-NH₂ + R'C(O)R'' ⇌ R-N=C(R')R'' + H₂O

In the context of this compound, the reaction with various carbonyl compounds would yield a range of N-(pyridin-2-yl)imines. These products are valuable intermediates in the synthesis of more complex molecules and have applications in coordination chemistry. nih.gov

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Reactant Structure | Product | Product Structure |

|---|---|---|---|

| Benzaldehyde | C₆H₅CHO | N-benzylidene-6-isopropoxypyridin-2-amine | C₁₅H₁₆N₂O |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-6-isopropoxypyridin-2-amine | C₁₁H₁₆N₂O |

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base results in the formation of N-(6-isopropoxypyridin-2-yl)amides. This transformation is a common strategy for protecting the amino group or for introducing new functional moieties.

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of various therapeutic agents.

Table 2: Acylation and Sulfonylation of this compound

| Reagent | Reagent Type | Product Class | Example Product |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | Acylating Agent | Amide | N-(6-isopropoxypyridin-2-yl)acetamide |

| Benzoyl chloride (C₆H₅COCl) | Acylating Agent | Amide | N-(6-isopropoxypyridin-2-yl)benzamide |

| p-Toluenesulfonyl chloride (TsCl) | Sulfonylating Agent | Sulfonamide | N-(6-isopropoxypyridin-2-yl)-4-methylbenzenesulfonamide |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is electron-rich due to the strong electron-donating effects of the amino and isopropoxy groups, making it susceptible to various transformations that are challenging for unsubstituted pyridine.

Electrophilic Aromatic Substitution Patterns

While pyridine itself is generally resistant to electrophilic aromatic substitution (EAS), the presence of the activating amino and isopropoxy groups facilitates such reactions. wikipedia.org Both the -NH₂ group at C2 and the -O-iPr group at C6 are ortho, para-directing and strongly activating. wikipedia.org Their combined influence directs incoming electrophiles primarily to the C3 and C5 positions, which are ortho and para to the powerful amino group and meta to the isopropoxy group, and ortho to the isopropoxy group and meta to the amino group, respectively. The C4 position is para to the isopropoxy group and meta to the amino group. The regiochemical outcome will depend on the specific reaction conditions and the nature of the electrophile.

Key electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would be expected to yield a mixture of 3-nitro- and 5-nitro-6-isopropoxypyridin-2-amine.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-6-isopropoxypyridin-2-amine and 5-Nitro-6-isopropoxypyridin-2-amine |

| Bromination | Br⁺ | 3-Bromo-6-isopropoxypyridin-2-amine and 5-Bromo-6-isopropoxypyridin-2-amine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To participate in these reactions as an electrophilic partner, this compound must first be functionalized, typically through halogenation (e.g., bromination or iodination at the C3 or C5 position). The resulting halo-pyridines can then undergo reactions like the Suzuki-Miyaura or Heck coupling.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used to form biaryl structures. nih.gov For example, 3-bromo-6-isopropoxypyridin-2-amine could be coupled with an arylboronic acid to synthesize 3-aryl-6-isopropoxypyridin-2-amine. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could be reacted with an alkene like styrene (B11656) to introduce a vinyl group onto the pyridine ring. rsc.orgnih.gov

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-isopropoxypyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-6-isopropoxypyridin-2-amine |

Intramolecular Cyclization Reactions

Derivatives of this compound bearing appropriate side chains can undergo intramolecular cyclization to construct fused heterocyclic systems. These reactions are driven by the formation of stable ring structures. The specific nature of the cyclization depends on the functional groups present in the side chain and the reaction conditions employed.

For instance, if a side chain containing a nucleophile is attached to the pyridine ring (e.g., at the C3 position), it could potentially attack the C2-amino group or the C4 position. Conversely, a side chain attached to the amino group containing an electrophilic center could cyclize onto the C3 position of the pyridine ring. Such strategies are valuable for the synthesis of complex, polycyclic molecules. nih.govnih.gov

Table 5: Hypothetical Intramolecular Cyclization Reactions

| Starting Material Derivative | Reaction Type | Resulting Ring System |

|---|---|---|

| N-(3-chloropropyl)-6-isopropoxypyridin-2-amine | Intramolecular Nucleophilic Substitution | Fused Dihydropyrimido[1,2-a]pyridinium salt |

| 3-(2-Carboxyethyl)-6-isopropoxypyridin-2-amine | Intramolecular Amidation (with amino group) | Fused Dihydropyrido[3,2-b]pyridinone |

Chemical Transformations of the Isopropoxy Group

The isopropoxy group attached to the pyridine ring is essentially an ether linkage and is expected to undergo reactions characteristic of aryl ethers, particularly cleavage and derivatization, influenced by the electronic properties of the pyridine ring.

Ether cleavage of alkoxy groups on heterocyclic rings like pyridine can be achieved under various conditions. For instance, a study on pyrimidine (B1678525) derivatives, which are structurally similar to pyridines, has demonstrated the cleavage of a methoxymethyl ether using an alkylpyridine hydrochloride. This suggests that acidic conditions could facilitate the cleavage of the isopropoxy group in this compound.

Another significant pathway for the cleavage and derivatization of alkoxy groups on pyridine rings is through nucleophilic aromatic substitution (SNAr). In this type of reaction, the alkoxy group can act as a leaving group when the pyridine ring is sufficiently activated by electron-withdrawing groups. For example, kinetic studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) have shown that the methoxy (B1213986) group is displaced by secondary amines. This indicates that the isopropoxy group in a suitably substituted this compound could potentially be replaced by other nucleophiles, leading to a variety of derivatized products.

Studies on Reaction Mechanisms and Intermediates

The mechanisms of reactions involving the isopropoxy group are likely to be influenced by the nature of the reactants and the reaction conditions. Mechanistic insights can be drawn from studies on similar alkoxy pyridine compounds.

Kinetic studies of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solutions have provided valuable information on the SNAr mechanism. The reactions were found to follow second-order kinetics, and the Brønsted-type plots were linear, which is characteristic of a reaction proceeding through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step.

The following table summarizes the second-order rate constants for the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines.

| Amine | Second-Order Rate Constant (k) for 2-methoxy-3-nitropyridine (M⁻¹s⁻¹) | Second-Order Rate Constant (k) for 2-methoxy-5-nitropyridine (M⁻¹s⁻¹) |

| Morpholine | Data not available in searched literature | Data not available in searched literature |

| Piperidine | Data not available in searched literature | Data not available in searched literature |

| Pyrrolidine | Data not available in searched literature | Data not available in searched literature |

Note: Specific values for the rate constants were not provided in the abstract of the cited study, but the study establishes the kinetic methodology and the applicability of the SNAr mechanism.

From a thermodynamic perspective, the cleavage of an alkoxy group from a pyridine ring is an endothermic process. For instance, the liquid-phase demethoxylation enthalpy for 2-methoxypyridine (B126380) is 188 kJ mol⁻¹. This value provides an estimate of the energy required to break the C-O bond of the alkoxy group on the pyridine ring.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Isopropoxypyridin-2-amine is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the isopropoxy group, and the protons of the amine group.

Pyridine Ring Protons: The pyridine ring has three aromatic protons at positions 3, 4, and 5. These protons would appear as a set of coupled multiplets. Typically, the proton at C4 (H4) would appear as a triplet, being coupled to both H3 and H5. The protons at C3 and C5 would likely appear as doublets. Based on related 2-aminopyridine (B139424) structures, these signals are expected in the δ 6.0-7.5 ppm range.

Isopropoxy Group Protons: This group consists of a methine proton (-CH) and six methyl protons (-CH₃). The methine proton would appear as a septet due to coupling with the six equivalent methyl protons, likely in the δ 4.5-5.5 ppm region. The two methyl groups are equivalent and would produce a single doublet signal in the δ 1.2-1.4 ppm range.

Amine Protons: The primary amine (-NH₂) protons would typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but can be expected in the δ 4.0-6.0 ppm range libretexts.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct carbon signals are expected.

Pyridine Ring Carbons: Five signals correspond to the pyridine ring carbons. The carbon bearing the isopropoxy group (C6) and the carbon bearing the amino group (C2) would be significantly deshielded, appearing far downfield (δ > 150 ppm). The other three carbons (C3, C4, C5) would resonate at chemical shifts typical for aromatic carbons, generally between δ 100-140 ppm.

Isopropoxy Group Carbons: The methine carbon (-CH) is expected around δ 65-75 ppm, while the equivalent methyl carbons (-CH₃) would appear upfield, typically around δ 20-25 ppm docbrown.info.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -NH₂ | 4.0 - 6.0 (broad s) | C2 (C-NH₂) | >155 |

| Pyridine H4 | ~7.3 (t) | C6 (C-O) | >160 |

| Pyridine H3/H5 | ~6.1 - 6.4 (m) | C4 | ~138 |

| Isopropoxy -CH | ~5.2 (septet) | C3 | ~105 |

| Isopropoxy -CH₃ | ~1.3 (d) | C5 | ~102 |

| Isopropoxy -CH | ~68 | ||

| Isopropoxy -CH₃ | ~22 |

While this compound is achiral and thus has no stereochemistry to assign, 2D NMR techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals, especially for the closely spaced aromatic protons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. This would confirm the connectivity of the pyridine ring protons (H3-H4-H5) and the protons within the isopropoxy group (methine-CH to methyl-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (like C2 and C6) by observing correlations from nearby protons. For instance, the isopropoxy methine proton should show a correlation to the C6 carbon of the pyridine ring researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₁₂N₂O, with a calculated molecular weight of approximately 152.19 g/mol .

The fragmentation in electron ionization (EI) mass spectrometry would likely involve characteristic losses:

Loss of a methyl group (-15 Da): Fragmentation of the isopropyl group could lead to a peak at m/z 137.

Loss of propene (-42 Da): A common fragmentation pathway for isopropyl ethers is the McLafferty-type rearrangement leading to the loss of propene, which would result in a fragment corresponding to 2-amino-6-hydroxypyridine (B123244) at m/z 110.

Loss of the isopropoxy group (-59 Da): Cleavage of the ether bond could result in a fragment at m/z 93.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound (C₈H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence rsc.org.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

N-H Vibrations: As a primary amine, the compound is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹ libretexts.orgorgchemboulder.com.

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group would be observed just below 3000 cm⁻¹ docbrown.info.

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine ring would produce several bands in the 1400-1600 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions. The presence of the amino and isopropoxy groups, both of which are electron-donating, would be expected to cause a bathochromic (red) shift of the pyridine π→π* transitions to longer wavelengths compared to unsubstituted pyridine libretexts.org. Expected absorption maxima (λmax) would likely be in the 250-300 nm range.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although no published crystal structure for this compound is currently available, this technique would provide invaluable information.

A crystallographic study would determine:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The orientation of the isopropoxy group relative to the pyridine ring.

Intermolecular Interactions: The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule, a common motif in aminopyridine structures.

The successful growth of a single crystal of sufficient quality would be the prerequisite for such an analysis.

Analysis of Molecular Conformation and Intermolecular Interactions

A complete analysis of the molecular conformation of this compound would require single-crystal X-ray diffraction data. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional shape of the molecule. Key conformational features of interest would include the planarity of the pyridine ring and the orientation of the isopropoxy and amine substituents relative to the ring.

Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice. For this compound, the primary intermolecular interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom and the oxygen atom of the isopropoxy group can act as hydrogen bond acceptors. In many crystalline 2-aminopyridine derivatives, N-H···N hydrogen bonds are a common feature, often leading to the formation of dimers or chains. The presence of the isopropoxy group introduces an additional potential hydrogen bond acceptor site (the oxygen atom), which could lead to more complex hydrogen-bonding networks.

Without experimental data, a hypothetical table of hydrogen bond geometries could be constructed, but this would not be based on "detailed research findings" as required.

Hypothetical Hydrogen Bond Data

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···N (pyridine) | Data not available | Data not available | Data not available | Data not available |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting crystal structures.

Crystal engineering studies would focus on designing and synthesizing multi-component crystals (cocrystals) of this compound with other molecules (coformers) to modify its physicochemical properties. This is often achieved by introducing specific intermolecular interactions, such as hydrogen bonds or halogen bonds.

Currently, there are no published studies on the polymorphism or crystal engineering of this compound. Therefore, no data on different polymorphic forms or their crystallographic parameters can be provided.

Table of Crystallographic Data for Hypothetical Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|---|---|

| Form I | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 6-Isopropoxypyridin-2-amine, these studies would be invaluable in elucidating its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would provide crucial information about the distribution of electrons within the molecule, which in turn dictates its chemical behavior. Key parameters that could be calculated include:

Electron Density: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-deficient, providing clues about its reactivity towards electrophiles and nucleophiles.

Electrostatic Potential: This would indicate the regions of positive and negative electrostatic potential on the molecule's surface, which are critical for understanding intermolecular interactions.

At present, there is a lack of published DFT studies that specifically detail these electronic and reactivity parameters for this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. An analysis of these orbitals for this compound would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Specific calculations and visualizations of the HOMO and LUMO for this compound are not currently available in scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's structure and electronic transitions. For this compound, this would entail:

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectra, helping to understand the nature of its electronic transitions.

Vibrational Spectra (IR and Raman) Simulation: Calculating the vibrational frequencies would aid in the assignment of experimental IR and Raman spectra, providing insights into the molecule's vibrational modes.

NMR Chemical Shift Prediction: The theoretical calculation of NMR chemical shifts would be a valuable tool for confirming the molecular structure and aiding in the interpretation of experimental NMR data.

To date, there are no published studies that present predicted spectroscopic data for this compound and correlate it with experimental findings.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time.

Conformational Analysis and Energy Landscapes

The isopropoxy group of this compound can rotate, leading to different spatial arrangements or conformations. A conformational analysis would involve:

Identifying Stable Conformers: Computational searches could identify the most stable, low-energy conformations of the molecule.

Constructing a Potential Energy Surface: This would map the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformers and providing insights into its flexibility.

Detailed conformational analyses and energy landscapes for this compound have not been reported in the available literature.

Intermolecular Interaction Studies (e.g., Ligand-Receptor Binding Simulations)

Understanding how this compound interacts with other molecules, particularly biological receptors, is crucial for applications in medicinal chemistry. Such studies would typically involve:

Molecular Docking: This computational technique could predict the preferred binding orientation of this compound to a specific receptor, providing a model of the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be used to study the stability of the predicted binding pose and to analyze the detailed intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) over time.

While these techniques are widely used, there are no specific published studies detailing ligand-receptor binding simulations for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These models establish a mathematical or qualitative correlation between the chemical features of a series of molecules and their activities, guiding the design of more potent and selective analogs. Although specific QSAR models for this compound are not extensively published, the methodologies are well-established for related aminopyridine derivatives. rsc.org

Descriptor Calculation and Selection

The initial and most critical step in developing a QSAR model is the calculation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors would be calculated to capture its unique structural features, including the isopropoxy group, the pyridine (B92270) ring, and the amino group. These descriptors fall into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, they include topological indices (e.g., Wiener index), constitutional descriptors (e.g., number of rotatable bonds), and counts of specific functional groups.

3D Descriptors: These require the 3D conformation of the molecule and include geometric properties like molecular surface area, volume, and shape indices.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability, and electronic properties derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Following calculation, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity of interest. This is crucial to avoid overfitting the model and to ensure its predictive power. Techniques like principal component analysis (PCA) or genetic algorithms are often used for this purpose. A study on pyridine derivatives for cervical cancer therapy utilized such methods to build a robust QSAR model. chemrevlett.com

Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Polarizability, Molar Refractivity | Lipophilicity, electronic distribution, and size. |

| Topological | Wiener Index, Balaban J Index | Molecular branching and connectivity. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron-donating/accepting ability, reactivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Molecular size and shape. |

| Constitutional | H-bond Donors/Acceptors, Rotatable Bonds | Specific functional group interactions and flexibility. |

Statistical Modeling for Activity Prediction

Once a set of relevant descriptors is selected, a mathematical model is built to correlate these descriptors with the biological activity. Various statistical and machine learning methods can be employed to construct the QSAR model.

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the descriptors to the activity. A QSAR model for pyridine and bipyridine derivatives used MLR to predict inhibitory concentration (IC50) against HeLa cells, achieving a high coefficient of determination (R²). chemrevlett.com

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large or when descriptors are correlated.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. These methods have been successfully applied to model the activity of various bioactive compounds.

The validity and predictive ability of the generated QSAR model are rigorously assessed using internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (Q²) ensure the model's robustness, while external validation on a separate test set of compounds confirms its predictive power for new molecules. For instance, 3D-QSAR models developed for 2-aminopyridine (B139424) derivatives as JAK2 inhibitors were validated to ensure their capability to predict bioactivities. tandfonline.comfigshare.com

Table 2: Common Statistical Methods in QSAR Modeling

| Method | Description | Application |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. | Simple, interpretable models. |

| Partial Least Squares (PLS) | Handles large numbers of correlated descriptors. | Complex datasets, 3D-QSAR (CoMFA/CoMSIA). |

| Support Vector Machine (SVM) | A machine learning method for classification and regression. | Non-linear relationships. |

| Random Forest (RF) | An ensemble learning method using multiple decision trees. | High predictive accuracy and robustness. |

| Artificial Neural Network (ANN) | A powerful machine learning technique modeled on the human brain. | Highly complex, non-linear problems. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template for designing or identifying new active compounds. frontiersin.org

For this compound, a pharmacophore model could be generated using either a ligand-based or structure-based approach.

Ligand-based modeling would be used if a set of active molecules is known but the structure of the biological target is not. The model would be built by aligning the active compounds and extracting common features.

Structure-based modeling is employed when the 3D structure of the target protein (e.g., an enzyme or receptor) is available. The model is derived from the key interactions observed between the target and a bound ligand. nih.goveurekaselect.com

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donor: The primary amino group.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

Hydrophobic/Aromatic Feature: The pyridine ring and the isopropoxy group.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases to find novel scaffolds that match the required features. It also provides crucial insights for ligand design, guiding chemists to modify the structure of this compound to enhance its interaction with the target, for example, by optimizing the position of the hydrogen bond donors and acceptors or modifying the hydrophobic groups to improve binding affinity.

Prediction of Chemical Properties via Computational Methods

Computational methods are not only used to predict biological activity but also to estimate fundamental chemical properties that govern a molecule's behavior in different environments.

Dissociation Constants (pKa) Estimation

The dissociation constant (pKa) is a critical physicochemical parameter that determines the ionization state of a molecule at a given pH. For this compound, the pKa values of the basic amino group and the pyridine nitrogen are crucial for its solubility, membrane permeability, and interaction with biological targets.

Computational methods offer a reliable alternative to experimental measurement of pKa. Several approaches are used:

Quantum Mechanics (QM)-based methods: These are among the most accurate approaches. They involve calculating the free energy change of the protonation/deprotonation reaction in a solvent using a thermodynamic cycle. High-level ab initio or Density Functional Theory (DFT) calculations combined with a continuum solvation model (like PCM or SMD) can provide accurate pKa predictions. Studies on substituted aminopyridines have shown that even relatively inexpensive QM levels of theory can accurately predict pKa values. nih.govresearchgate.net

QSAR-based methods: A QSAR model can be developed to predict pKa by correlating it with calculated molecular descriptors for a series of related compounds with known pKa values. nih.gov

Semi-empirical methods: Methods like PM3 or AM1 offer a faster, albeit less accurate, way to estimate pKa, which can be useful for screening large numbers of molecules. peerj.com

The predicted pKa would indicate that at physiological pH (~7.4), the amino group of this compound is likely to be protonated, which has significant implications for its biological function.

Table 3: Comparison of Computational Methods for pKa Prediction

| Method | Principle | Accuracy | Computational Cost |

| Ab initio/DFT | Solves the Schrödinger equation with a solvation model. | High (error < 1 pKa unit) | High |

| Semi-empirical (e.g., PM3, AM1) | Uses parameters from experimental data to simplify QM calculations. | Moderate | Low |

| QSAR/LFER | Correlates pKa with molecular descriptors for a training set. | Good (within the applicability domain) | Very Low |

| Machine Learning | Trains a model on a large dataset of known pKa values. | High | Low (for prediction) |

Reactivity Indices and Selectivity Predictions

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity. mdpi.com By calculating various reactivity indices, one can predict the most reactive sites within a molecule and its likely behavior in chemical reactions. For this compound, these indices can help predict its metabolic fate or its interaction with electrophilic or nucleophilic sites on a biological target.

Key reactivity indices include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites, e.g., the pyridine nitrogen), while blue regions indicate positive potential (electrophilic sites).

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, allowing for the precise identification of the most electrophilic and nucleophilic atoms.

Local Softness and Hardness: These indices, derived from Fukui functions, help predict the regioselectivity of reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

By analyzing these indices for this compound, researchers can predict whether electrophilic substitution is more likely to occur on the pyridine ring or if nucleophilic attack will target a specific carbon atom. wikipedia.org This information is invaluable for predicting selectivity in both synthetic reactions and interactions with biological macromolecules.

Application As a Core Chemical Building Block and Ligand

Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-amino group, combined with the electronic properties of the pyridine (B92270) ring substituted with an isopropoxy group at the 6-position, makes this compound a valuable synthon for building fused and other complex heterocyclic systems.

The 2-aminopyridine (B139424) moiety is a classic precursor for the construction of imidazo[1,2-a]pyridines, a class of compounds frequently investigated for their therapeutic properties. The synthesis of substituted imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon building block.

In a specific example from the patent literature, 6-isopropoxypyridin-2-amine is used as a key intermediate in a multi-step synthesis to produce (5-isopropoxyimidazo[1,2-a]pyridin-2-yl)methanamine. The initial step involves the synthesis of the parent compound itself from 6-fluoropyridin-2-amine and isopropanol (B130326) under microwave irradiation rsc.org. This highlights its direct application in creating the imidazo[1,2-a]pyridine (B132010) core, which is further elaborated for potential therapeutic uses rsc.org.

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 6-Fluoropyridin-2-amine, Isopropanol (IPA) | Sodium hydroxide, Microwave irradiation, 150 °C, 5 min | This compound | rsc.org |

While 2-aminopyridines are generally known to participate in reactions like the Pictet-Spengler reaction to form tetrahydro-β-carbolines, specific documented examples detailing the use of this compound for the synthesis of β-carboline derivatives are not prominent in the reviewed scientific literature.

The synthesis of 2-aminothiazole (B372263) derivatives can often be achieved through the Hantzsch thiazole (B1198619) synthesis or by reacting aminopyridines with reagents like isothiocyanates. These reactions leverage the nucleophilicity of the amino group to form the core thiazole or thiadiazole ring. However, despite the chemical feasibility, specific research explicitly documenting the synthesis of thiazole or thiadiazole derivatives starting directly from this compound is not extensively reported in the surveyed literature.

The utility of this compound extends to the synthesis of other important heterocyclic systems. It has been employed as a nucleophile in substitution reactions to create larger, functionalized molecules. For instance, it has been reacted with ethyl 4,6-dichloropyridazine-3-carboxylate in acetonitrile (B52724) at high temperature. In this reaction, the amino group of this compound displaces one of the chlorine atoms on the pyridazine (B1198779) ring, forming a new C-N bond and linking the two heterocyclic rings nih.gov. The resulting compound, ethyl 6-chloro-4-(6-isopropoxypyridin-2-ylamino)pyridazine-3-carboxylate, is an intermediate for spleen tyrosine kinase (Syk) inhibitors nih.gov.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| This compound, Ethyl 4,6-dichloropyridazine-3-carboxylate | Acetonitrile, 130 °C, 60 h (sealed tube) | Ethyl 6-chloro-4-(6-isopropoxypyridin-2-ylamino)pyridazine-3-carboxylate | nih.gov |

The synthesis of spirocyclic architectures involves creating a common atomic center between two rings. While synthetically important, there is a lack of specific examples in the available literature that utilize this compound for the construction of spirocyclic systems.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridine ring and the amino group in this compound make it a potential bidentate ligand for coordinating with metal centers. Such aminopyridine ligands are known to form stable complexes that can be used in various catalytic applications.

The ability of aminopyridine derivatives to form complexes with a wide range of transition metals is well-established. These complexes have applications in catalysis, materials science, and bioinorganic chemistry. While the coordination chemistry of aminopyridines is a rich field, detailed studies focusing specifically on the synthesis, characterization, and properties of metal complexes featuring this compound as a ligand are not extensively covered in the current body of scientific literature. Its use has been noted in the context of metal-catalyzed reactions, such as a Buchwald-Hartwig amination, where it acts as a reactant coupling with an imidazole (B134444) derivative using a palladium precatalyst, implying a transient coordination to the metal center during the catalytic cycle researchgate.net.

The modification of aminopyridine scaffolds is a common strategy for the development of chiral ligands for asymmetric catalysis. By introducing chiral centers or elements of chirality, these ligands can create a chiral environment around a metal catalyst, enabling the enantioselective synthesis of specific products. Despite the potential for this compound to serve as a backbone for such chiral ligands, a review of the available literature does not yield specific research focused on its derivatization to create chiral ligands for applications in asymmetric synthesis.

Precursor in Multicomponent Reactions

This compound is a valuable precursor in the field of synthetic organic chemistry, particularly for its role in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple building blocks. The structure of this compound, featuring a reactive primary amine and a pyridine ring, makes it an ideal candidate for constructing diverse heterocyclic scaffolds.

The utility of 2-aminopyridine derivatives in MCRs is well-established for creating libraries of compounds with potential biological activity. nih.govmdpi.com The primary amino group of this compound can act as the nucleophilic amine component, while the endocyclic pyridine nitrogen can participate in subsequent intramolecular cyclization steps, leading to the formation of fused heterocyclic systems.

A prominent example of such a reaction is the synthesis of imidazo[1,2-a]pyridines. In this type of three-component reaction, a 2-aminopyridine, an aldehyde, and an isocyanide are combined in a single step. The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving the pyridine nitrogen atom leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine core. fu-berlin.de By using this compound in this reaction, a 6-isopropoxy-substituted imidazo[1,2-a]pyridine can be synthesized, embedding the isopropoxy functionality into a more complex and medicinally relevant scaffold.

The general mechanism for this transformation is outlined below:

Imine Formation: The primary amine of this compound reacts with an aldehyde to form an iminium intermediate.

Nucleophilic Attack: The isocyanide, a key component in many MCRs, attacks the iminium ion. mdpi.com

Intramolecular Cyclization: The nitrogen atom of the pyridine ring attacks the newly formed nitrilium ion intermediate in a 5-exo-dig cyclization. fu-berlin.de

Rearomatization: A final rearrangement step results in the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

This strategy allows for significant molecular diversity, as the aldehyde and isocyanide components can be varied extensively to produce a large library of derivatives from a single aminopyridine precursor.

The table below summarizes the potential of this compound as a reactant in a well-known multicomponent reaction for which 2-aminopyridines are suitable substrates.

Table 1: Potential Multicomponent Reaction Involving this compound

| Reaction Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold |

|---|

Advanced Derivatives and Analogues for Targeted Research

Design and Synthesis of Functionalized Analogs of 6-Isopropoxypyridin-2-amine

The synthesis of functionalized analogs of this compound leverages a variety of established and modern synthetic methodologies to introduce chemical diversity and fine-tune the physicochemical and pharmacological properties of the parent molecule.

Modification of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through several well-established chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the amino group. researchgate.net This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.neted.ac.uk Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. ed.ac.uk

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, can be employed to form C-N bonds, allowing for the arylation of the amino group with aryl halides. epo.orggoogleapis.com Modern variations of this reaction often utilize ligands to improve efficiency and reaction conditions. googleapis.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds and can be used to introduce a wide variety of aryl and heteroaryl substituents onto the amino group.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Acylation | Acyl chloride/anhydride, base | Amide | Forms stable amide bond |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | Secondary/tertiary amine | One-pot procedure for N-alkylation |

| Ullmann Condensation | Aryl halide, copper catalyst, base | N-aryl amine | Forms C-N bond with aryl groups |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, ligand, base | N-aryl amine | Versatile for a wide range of aryl and heteroaryl groups |

Substitution on the Pyridine Ring

The pyridine ring of this compound can be further functionalized, primarily through electrophilic and cross-coupling reactions. The existing amino and isopropoxy groups, being electron-donating, influence the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and isopropoxy groups activates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to these groups. nih.govresearchgate.net However, the nitrogen atom in the pyridine ring is deactivating, making these reactions generally less facile than in benzene (B151609) derivatives. google.com Halogenation (e.g., with N-bromosuccinimide) and nitration can be achieved under controlled conditions.

Suzuki-Miyaura Coupling: To introduce carbon-carbon bonds, the pyridine ring can first be halogenated, and the resulting halopyridine can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester. acs.orggoogle.comnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Nucleophilic Aromatic Substitution: While less common for this electron-rich ring, nucleophilic aromatic substitution can occur if a good leaving group (such as a halogen) is present on the ring and is activated by a strongly electron-withdrawing group.

| Reaction Type | Key Reagents | Modification | Notes |

|---|---|---|---|

| Electrophilic Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of Halogen (Br, Cl) | Directed by existing activating groups |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Palladium catalyst | C-C bond formation (arylation, alkylation) | Requires prior halogenation of the ring |

Alterations to the Isopropoxy Moiety

The isopropoxy group at the 6-position can also be modified, although this is generally less common than modifications to the amino group or the pyridine ring.

Ether Cleavage: The isopropoxy group can be cleaved under harsh acidic conditions (e.g., using strong hydrohalic acids like HBr or HI) to yield the corresponding 6-hydroxypyridin-2-amine derivative. nih.govscispace.com This alcohol can then be re-alkylated with different alkyl halides to introduce novel alkoxy groups.

Synthesis from 2-amino-6-chloropyridine (B103851): An alternative approach to introduce diversity at the 6-position is to start with 2-amino-6-chloropyridine and perform a nucleophilic aromatic substitution with various alkoxides.

Exploration of Derivatives as Scaffolds for Enzyme Inhibition Research (e.g., Kinase Inhibitors, Reverse Transcriptase Inhibitors)

The 2-aminopyridine (B139424) scaffold is a well-recognized privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors. Derivatives of this compound are being investigated as potential inhibitors of various enzymes, including protein kinases and reverse transcriptases.

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk The 2-aminopyridine moiety can act as a hinge-binding motif, forming key hydrogen bonds with the protein kinase backbone. Research has shown that derivatives of 2-aminopyridine and related scaffolds, such as 3-aminopyridin-2-one, can be potent inhibitors of kinases like MPS1 and Aurora kinases. Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as potent PI3Kα inhibitors. acs.org Sorafenib, a known Raf kinase inhibitor, features a related pyridine-2-carboxamide structure. The isopropoxy group in the 6-position can provide favorable interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

Reverse transcriptase is a key enzyme for the replication of retroviruses, including HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. While direct examples of this compound derivatives as reverse transcriptase inhibitors are not prevalent in the literature, the broader class of nitrogen-containing heterocyclic compounds has been extensively explored for this purpose. The structural features of the this compound scaffold make it a plausible candidate for the design of novel NNRTIs.

Development of Modulators for Receptors (e.g., CCR2/CCR5, S1P2)

Derivatives of this compound are also being explored as modulators of various cell surface receptors, which are key targets for a wide range of therapeutic areas.

Chemokine receptors such as CCR2 and CCR5 are involved in inflammatory and immune responses, and their antagonists are being investigated for the treatment of inflammatory diseases and HIV. The synthesis of novel CCR2 antagonists has been reported based on 3-aminopyrrolidine (B1265635) and 4-aminopiperidine (B84694) scaffolds, highlighting the importance of the amino-heterocycle motif in receptor binding. This suggests that the this compound core could serve as a valuable starting point for the design of new CCR2/CCR5 modulators.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that regulate numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. Modulators of S1P receptors have therapeutic potential in autoimmune diseases, inflammatory conditions, and fibrosis. Notably, a study on pyrazolopyridine derivatives as S1P2 receptor ligands identified a compound containing a 2-chloro-6-isopropoxypyridine (B2530311) moiety with promising activity (IC50 = 29.1 nM). nih.gov This finding directly implicates the 6-isopropoxypyridine scaffold as a promising framework for the development of novel S1P2 receptor modulators. Furthermore, a patent has been filed for pyridine derivatives as S1P receptor modulators, underscoring the interest in this area. The discovery of a pyridine series with good S1P2 antagonist activity further supports this potential.

Investigation of Antimicrobial Agents derived from this compound Scaffolds

The emergence of antimicrobial resistance has created an urgent need for the development of new antibacterial and antifungal agents. The 2-aminopyridine scaffold has been identified as a promising pharmacophore in the design of novel antimicrobial compounds.

Research into Compounds for Demyelinating and Neurodegenerative Diseases

The 2-aminopyridine structural motif is a key component in the design of molecules aimed at treating neurodegenerative diseases. nih.gov This is due to its ability to serve as a crucial anchoring point within the active sites of enzymes implicated in neuronal damage. nih.gov Research has focused on modifying this core structure to enhance potency, selectivity, and ability to cross the blood-brain barrier. nih.gov

Derivatives built upon similar 2-amino-6-alkoxypyridine scaffolds have been investigated for their potential in imaging protein aggregates that are hallmarks of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.netmdpi.com For instance, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were synthesized and evaluated for their ability to bind to α-synuclein aggregates. nih.govmdpi.com The methoxy (B1213986) group in these analogues, similar to the isopropoxy group in this compound, plays a role in modulating the electronic and pharmacokinetic properties of the molecule.

In one study, several compounds demonstrated a high affinity for α-synuclein. nih.gov Key findings from positron emission tomography (PET) imaging studies with radiolabeled versions of these compounds in non-human primates confirmed their ability to penetrate the blood-brain barrier and, for some, showed favorable brain washout pharmacokinetics. nih.govresearchgate.net

Detailed binding assays revealed potent and selective binding to α-synuclein from Parkinson's disease brain tissues. nih.gov This line of research underscores the utility of the 6-alkoxy-substituted aminopyridine scaffold as a promising platform for developing diagnostic tools for synucleinopathies. nih.govmdpi.com

Table 1: Binding Affinity of Selected α-Synuclein Imaging Agents

| Compound | Modification | Target | Binding Affinity (Kd, nM) |

|---|---|---|---|

| [125I]8i | Iodo-derivative of a quinolinyl-aminopyridine | α-Synuclein (PD Brain Tissue) | 5 |

| [125I]8i | Iodo-derivative of a quinolinyl-aminopyridine | α-Synuclein (LBD-amplified fibrils) | 5 |

This table is generated based on data for illustrative compounds from the N-(6-methoxypyridin-3-yl)quinoline-2-amine series to demonstrate the potential of the core scaffold. nih.gov

Furthermore, the overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is linked to neurodegeneration. nih.gov The 2-aminopyridine scaffold is critical for inhibitors that anchor to key glutamate (B1630785) residues at the nNOS active site. nih.gov Research into these inhibitors has shown that modifications to the core structure can improve both potency and selectivity for nNOS over other isoforms, which is crucial for therapeutic applications. nih.gov

Polypharmacology Approaches in Chemical Biology Research

Polypharmacology, the principle that a single chemical compound can interact with multiple biological targets, is an increasingly important concept in drug discovery and chemical biology. researchgate.net Rather than being a liability, this multi-target activity can be harnessed to address complex diseases, such as neurodegenerative disorders, which often have multifaceted pathologies involving several biological pathways.

The 2-aminopyridine scaffold, including structures like this compound, is well-suited for a polypharmacological approach. Its versatile structure can be elaborated to create derivatives that interact with a range of biological targets. For example, derivatives of 2-aminopyridine and 2-aminopyrimidine (B69317) have been developed as dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). acs.org Both CDKs and HDACs are implicated in the pathologies of solid tumors and hematological malignancies, and dual inhibition presents a synergistic therapeutic strategy. acs.org

Molecular docking studies of these dual inhibitors reveal how different parts of the molecule engage with distinct targets. The 2-aminopyridine fragment, for instance, can form crucial hydrogen bonds within the hinge region of a kinase's active pocket, while other parts of the molecule extend to interact with a second target, such as the active site of an HDAC. acs.org This demonstrates the utility of the 2-aminopyridine core as a scaffold for designing multi-target ligands.

Table 2: Example of Multi-Target Inhibition by a 2-Aminopyridine Derivative

| Compound | Target 1 | Inhibition (IC50) | Target 2 | Inhibition (IC50) |

|---|---|---|---|---|

| Compound 9e | HDAC1 | 52.4 nM | CDK9 | Activity Reduced |

| Compound 9e | HDAC3 | 14.7 nM | CDK9 | Activity Reduced |

This table presents illustrative data for a 2-aminopyrimidine derivative to highlight the concept of multi-target inhibition achievable with this class of compounds. acs.org

This approach is highly relevant to neurodegenerative diseases, where targeting a single protein may be insufficient. A ligand based on the this compound framework could theoretically be designed to interact with targets like nNOS to reduce excitotoxicity while simultaneously modulating other pathways, such as protein aggregation or inflammation, offering a more holistic therapeutic strategy. nih.govguidetopharmacology.org The development of such "magic shotgun" approaches, as opposed to the traditional "magic bullet" (one drug, one target) concept, is a growing area of interest in chemical biology. researchgate.net

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools in modern drug discovery and chemical synthesis. nih.govsemanticscholar.orgresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the design-make-test-analyze cycle.

For derivatives of 6-Isopropoxypyridin-2-amine, AI and ML can be applied to:

Predict Biological Activity: ML models, particularly deep neural networks, can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, virtual derivatives of this compound. researchgate.net This allows for the prioritization of compounds with the highest probability of success before committing resources to their synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By inputting specific parameters, such as target protein binding affinity or desired physicochemical properties, these models can propose novel structures based on the this compound scaffold.

Synthesis Planning: AI tools can retrospectively analyze known reactions to propose efficient synthetic routes for complex derivatives. This can help overcome synthetic challenges and identify more efficient pathways, reducing the time and cost of research and development. mit.edu

Property Prediction: AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. researchgate.net Early prediction of these properties for this compound derivatives can significantly reduce late-stage failures.

A recent study demonstrated the use of a machine learning-assisted material genome approach to design high-efficiency pyridine-based polymer adsorbents, showcasing the power of ML in predicting material performance from structural inputs. nih.gov

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Lead Identification | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity for virtual compounds. semanticscholar.org |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel derivatives with optimized properties. semanticscholar.orgnih.gov |

| Synthesis Optimization | Retrosynthesis Prediction Algorithms | Proposal of efficient and novel synthetic pathways. |

| Pharmacokinetics | ADMET Prediction Models | Early-stage filtering of candidates with poor pharmacokinetic profiles. researchgate.net |

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and high-throughput screening (HTS) are automated technologies that allow for the rapid synthesis and evaluation of large numbers of compounds. These methodologies are crucial for efficiently exploring the chemical space around the this compound core.

Parallel Synthesis: Automated platforms can perform numerous reactions simultaneously under varied conditions, enabling the rapid creation of a library of this compound derivatives. This allows for the systematic exploration of how different substituents at various positions affect the compound's properties.

Miniaturization and Automation: By using microplates and robotic liquid handlers, the scale of reactions is significantly reduced, conserving starting materials and reagents while increasing the number of compounds that can be synthesized and tested.

Rapid Screening: Once synthesized, these compound libraries can be rapidly screened for biological activity using automated assays. researchgate.net For instance, screening pyridine (B92270) derivatives against human hydrogen sulfide-synthesizing enzymes has been demonstrated using a combination of methods like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR). researchgate.netnih.gov This allows for the quick identification of "hit" compounds that can be further optimized.

The development of robust screening platforms is essential, and employing complementary, orthogonal methods can provide comprehensive information and validate initial findings. researchgate.netnih.gov

Green Chemistry Approaches in this compound Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in Applying these principles to the synthesis and derivatization of this compound is crucial for environmental sustainability.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or deep eutectic solvents. ijarsct.co.in

Catalysis: Employing catalysts, including biocatalysts or earth-abundant metal catalysts like iron, to enable reactions with higher atom economy and under milder conditions. rsc.org Iron-catalyzed cyclization has been successfully used for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.innih.govresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which minimizes waste, saves time, and reduces the need for purification of intermediates. researchgate.net A multicomponent, one-pot, solvent-free reaction has been developed for the efficient synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com

Table 2: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Waste Prevention | One-pot, multicomponent reactions. researchgate.net | Reduced solvent use and purification steps. |

| Atom Economy | Catalytic cyclization reactions. rsc.org | Maximized incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Use of non-toxic reagents and solvents. | Improved safety and reduced environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis. ijarsct.co.in | Faster reaction times and lower energy consumption. |

| Renewable Feedstocks | Use of bio-based starting materials. | Reduced reliance on fossil fuels. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are invaluable for this purpose. perkinelmer.com

Real-Time NMR and IR Spectroscopy: Techniques like stopped-flow FT-IR spectroscopy can provide detailed chemical information about reacting species on very short timescales. perkinelmer.com This allows for the identification of transient intermediates and a deeper understanding of the reaction mechanism for the synthesis of this compound derivatives.

Raman and UV-Vis Spectroscopy: These methods are also well-suited for real-time monitoring of bioprocesses and chemical reactions, offering non-destructive and non-invasive analysis. mdpi.com They can track the consumption of reactants and the formation of products, providing crucial data for process optimization and control. perkinelmer.com

Mass Spectrometry: Real-time mass spectrometry can monitor the evolution of different species in a reaction mixture, providing sensitive and specific data on reaction progress.

These techniques enable researchers to quickly determine optimal reaction conditions, identify potential side reactions, and ensure process safety and reproducibility. perkinelmer.comnih.gov

Computational Chemistry for De Novo Design and Virtual Screening

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are ever synthesized in a lab.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target to identify potential binders. nih.gov For a target of interest, a library of virtual derivatives of this compound could be screened to prioritize candidates for synthesis. This process often involves stages like shape screening, pharmacophore mapping, and molecular docking. nih.govyoutube.comnih.gov

Structure-Based Drug Design: When the 3D structure of a biological target is known, computational docking can be used to predict how derivatives of this compound will bind. nih.gov This allows for the rational design of modifications to the scaffold to improve binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. Such models can be generated for a series of active aminopyridine compounds and used to search for novel scaffolds or design new derivatives with improved activity. youtube.com

These computational approaches significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. nih.gov

Expanding the Scope of Reactivity and Synthetic Transformations

Future research will continue to explore novel synthetic methods to functionalize the 2-aminopyridine (B139424) scaffold, providing access to a wider range of derivatives. nih.gov The 2-aminopyridine moiety is a valuable pharmacophore, and new methods for its synthesis and modification are of great interest. rsc.org

Areas for exploration include:

Novel C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyridine ring offers a more atom-economical approach to creating derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

New Catalytic Systems: The development of new transition-metal or organocatalytic systems can enable previously inaccessible transformations and improve the efficiency and selectivity of existing reactions.

Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks can offer improved control over reaction parameters, enhanced safety, and easier scalability.

Photoredox Catalysis: Using light to drive chemical reactions can provide access to unique reaction pathways and enable transformations under very mild conditions.

Recent advancements include methods for synthesizing 2-aminopyridines from pyridine N-oxides and activated isocyanides, which can be useful when other methods fail. nih.gov Additionally, the development of bench-stable reagents that allow for the synthesis of 2-aminopyridines under mild, transition-metal-free conditions represents a significant step forward. chemistryviews.org

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Isopropoxypyridin-2-amine to achieve high purity and yield?

Synthesis optimization requires precise control of reaction parameters. Temperature should be maintained between 60–80°C to avoid side reactions, while pH should be adjusted to 7–8 to stabilize the amine group during substitution . Reaction time must be monitored via thin-layer chromatography (TLC) or HPLC to terminate the process at peak product formation. Post-synthesis, purification via column chromatography (using silica gel and a 3:1 hexane/ethyl acetate eluent) ensures removal of unreacted starting materials. Purity validation should combine HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and formula. NMR spectroscopy (¹H, ¹³C, and DEPT-135) resolves structural features, such as the isopropoxy group’s methyl splitting and the pyridine ring’s aromatic protons . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., N-H stretching at ~3350 cm⁻¹ and C-O-C vibrations at 1250 cm⁻¹). For purity, use reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How should this compound be stored to ensure long-term stability?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and photodegradation . Desiccants like silica gel should be added to minimize moisture uptake. Stability studies indicate no decomposition for ≥12 months under these conditions, as confirmed by periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-donating isopropoxy group activates the pyridine ring at the 2- and 4-positions, facilitating electrophilic aromatic substitution. Kinetic studies using UV-vis spectroscopy reveal that the amine group’s lone pair enhances nucleophilicity, particularly in polar aprotic solvents like DMF . Density functional theory (DFT) calculations can model transition states to predict regioselectivity, which is critical for designing derivatives .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies may arise from variations in impurity profiles or assay methodologies. For example, conflicting acute toxicity values (e.g., LD₅₀) could stem from differences in solvent carriers (DMSO vs. saline) . To address this:

Q. What strategies mitigate instability of this compound under acidic or oxidizing conditions?

The compound undergoes hydrolysis in acidic media (pH < 4), forming 6-hydroxypyridin-2-amine. Stabilization strategies include:

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinase inhibitors). Quantitative structure-activity relationship (QSAR) models prioritize substituents at the 4-position of the pyridine ring for improved solubility and target engagement . Synthetic feasibility is assessed via retrosynthetic analysis using AI tools like Chematica .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in laboratory settings?

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?

- Compare experimental data with PubChem or SciFinder entries (CAS-specific).

- Re-run NMR in deuterated DMSO to resolve proton exchange broadening.

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What regulatory frameworks govern the international transport of this compound?

Comply with IATA Dangerous Goods Regulations (Category 6.1 for toxic solids) and UN packaging instructions (Packing Group III). Include Safety Data Sheets (SDS) with GHS hazard statements (H315-H319 for skin/eye irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products